molecular formula C9H9FO3 B1304896 Ethyl 5-fluoro-2-hydroxybenzoate CAS No. 443-12-9

Ethyl 5-fluoro-2-hydroxybenzoate

Cat. No. B1304896
CAS RN: 443-12-9
M. Wt: 184.16 g/mol
InChI Key: UBKHMRMAZCHHDV-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-hydroxybenzoate is a chemical compound that is part of a broader class of substances known for their potential applications in pharmaceuticals and as intermediates in organic synthesis. While the specific compound Ethyl 5-fluoro-2-hydroxybenzoate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of Ethyl 5-fluoro-2-hydroxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of Fluoroglycofen-ethyl from m-hydroxybenzoic acid and 3,4-dichloro-benzotrifluoride involves salification, etherification, nitration, and condensation, with a high total yield and purity . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized from 3-fluorobenzoic acid through nitrification, esterification, and hydronation, with an optimal synthesis route yielding a high purity product . These methods could potentially be adapted for the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . Similarly, the structure of key intermediates in the synthesis of fluoroquinolone antibiotics was studied using X-ray diffraction and NMR spectroscopy . These techniques could be employed to determine the molecular structure of Ethyl 5-fluoro-2-hydroxybenzoate and confirm its purity and identity.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups can provide insights into the chemical reactions of Ethyl 5-fluoro-2-hydroxybenzoate. For instance, the activation chemistry of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate in peptide synthesis reveals how esters can react with amines as their 2-oxyanion conjugate bases . This information could be relevant when considering the reactivity of Ethyl 5-fluoro-2-hydroxybenzoate in the presence of amines or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its handling and application. The synthesis of Ethyl p-hydroxybenzoate by esterification using nanosolid superacid as a catalyst indicates that the reaction conditions can significantly affect the yield and purity of the product . The properties of Ethyl 5-fluoro-2-hydroxybenzoate, such as solubility, melting point, and stability, would likely be influenced by its functional groups and could be predicted based on the behavior of structurally similar compounds.

Scientific Research Applications

Antitumor Activity

Ethyl 5-fluoro-2-hydroxybenzoate and its derivatives have been investigated for their potential antitumor activities. A study by Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against certain cancer cell lines, such as liver cancer BEL-7402, suggesting its potential in cancer treatment strategies (Xiong et al., 2009).

Safety And Hazards

When handling Ethyl 5-fluoro-2-hydroxybenzoate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid ingestion and inhalation. Avoid dust formation and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

ethyl 5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKHMRMAZCHHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382492
Record name ethyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-2-hydroxybenzoate

CAS RN

443-12-9
Record name ethyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Fluoro-2-hydroxybenzoic acid (344 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (420 mg), 1-hydroxybenzotriazole hydrate (337 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 5-fluorosalicylate (191 mg, yield 28%).
Quantity
344 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-fluorosalicylic acid (50 g) in absolute ethanol (500 ml), concentrated sulfuric acid (10 ml) was cautiously added. The solution was heated at 90° C. for 72 hours. The solvent was removed in vacuo, and the viscous residue was made basic (final pH=9) by portionwise addition of saturated aqueous sodium bicarbonate. The solution was then extracted with three 200 ml portions of methylene chloride. The combined organic extracts were dried (anhydrous sodium sulfate) and concentrated in vacuo to afford the title compound (quantitative yield) as a viscous colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wei, KM Liu, XF Duan - The Journal of Organic Chemistry, 2017 - ACS Publications
… Besides, highly functionalized fluorides without an ortho group such as ethyl 5-fluoro-2-hydroxybenzoate and ethyl 5-fluoro-2-hydroxy-3-propionylbenzoate could also couple with aryl …
Number of citations: 30 pubs.acs.org

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